![molecular formula C22H21N3O3S B2943073 Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 896054-82-3](/img/structure/B2943073.png)
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as PTB-B, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of pyridazine derivatives and has shown promising results in various research studies.
Scientific Research Applications
Acetylcholinesterase Inhibition
One potential application of Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could be as an acetylcholinesterase inhibitor. Compounds with a pyridazinone structure have been studied for their ability to inhibit cholinesterase activity, which is a key target in the treatment of Alzheimer’s disease .
Cancer Treatment
Another application might be in cancer treatment. Derivatives of pyridazinone have been involved in clinical trials, such as a phase II trial for recurrent prostate cancer, indicating potential use in oncology .
Cardiovascular Diseases
Pyridazinone derivatives have shown potency as PDE-III inhibitors, which are relevant in treating cardiovascular diseases. A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency, suggesting that modifications to the pyridazinone core can yield compounds with significant therapeutic effects .
Platelet Aggregation Inhibition
The compound could also serve as a platelet aggregation inhibitor. 6-Aryl-3(2H)-pyridazinone derivatives have been synthesized to inhibit calcium ion influx necessary for platelet activation, which is crucial in preventing thrombotic diseases .
Chemical Synthesis
The compound may also be used in chemical synthesis processes. For example, pyridine N-imine derivatives have been utilized in cycloaddition reactions to create pharmacologically active pyridazinones, indicating that Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could be a valuable intermediate or target molecule in synthetic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
Result of Action
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .
properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVUKMJIIRNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate |
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